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molecular formula C17H13NO4 B8587549 3-(4-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid

3-(4-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid

Cat. No. B8587549
M. Wt: 295.29 g/mol
InChI Key: IKUDKSQIJZJZSE-UHFFFAOYSA-N
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Patent
US08835428B2

Procedure details

To Ethyl 3-(4-(benzyloxy)phenyl)isoxazole-5-carboxylate (900 mg) in THF (18 ml), 1M aqueous solution of NaOH (13.9 ml) was added and the reaction mixture was stirred for 20 minutes. It was acidified with 1 Molar hydrochloric acid and extracted with ethyl acetate. Organic layer was collected and dried over Na2SO4 and concentrated to obtain pale yellow solid, which was crystallized using EtOAc—petroleum ether to obtain the title compound as off white solid. Yield: 765 mg (93%); MS (ES+): m/z 296 (M+1); 1H NMR (DMSO-d6; 300 MHz): δ 7.91 (d, 2H), 7.73 (s, 1H), 7:34-7.48 (m, 5H), 7.17 (d, 2H), 5.19 (s, 2H).
Name
Ethyl 3-(4-(benzyloxy)phenyl)isoxazole-5-carboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:19]=[C:18]([C:20]([O:22]CC)=[O:21])[O:17][N:16]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]2[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[O:17][N:16]=2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 3-(4-(benzyloxy)phenyl)isoxazole-5-carboxylate
Quantity
900 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain pale yellow solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=NOC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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